3-Nitrophenyl isothiocyanate

Description

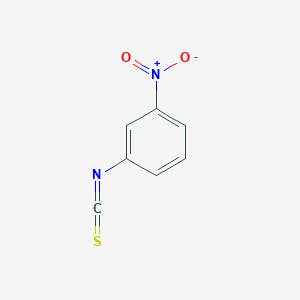

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6(4-7)8-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZXLKSZOAWNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063059 | |

| Record name | Benzene, 1-isothiocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-82-6 | |

| Record name | 3-Nitrophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isothiocyanato-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isothiocyanato-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isothiocyanato-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isothiocyanato-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Nitrophenyl Isothiocyanate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Nitrophenyl isothiocyanate (3-NITC) is an organic compound featuring two highly reactive functional groups: an isothiocyanate (-N=C=S) and a nitro group (-NO2) on a benzene ring. This unique structure makes it a valuable reagent and building block in various scientific domains. The electrophilic isothiocyanate group readily reacts with primary amines, forming the basis for its application in peptide sequencing and bioconjugation. Simultaneously, the nitroaromatic moiety serves as a bioreductive trigger, a feature of significant interest in the development of hypoxia-activated prodrugs for targeted cancer therapy. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and key applications of this compound, complete with experimental protocols and workflow diagrams to support its practical use in research and development.

Chemical Structure and Identification

This compound, also known as 1-isothiocyanato-3-nitrobenzene, consists of a central phenyl ring substituted with an isothiocyanate group and a nitro group at the meta (1,3) positions.[1] The isothiocyanate functional group (-N=C=S) is characterized by a nearly linear arrangement.[2] The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and the isothiocyanate moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 3529-82-6[3][4][5] |

| Molecular Formula | C₇H₄N₂O₂S[3][4][5][6] |

| IUPAC Name | 1-isothiocyanato-3-nitrobenzene[4] |

| Synonyms | m-Nitrophenyl isothiocyanate, 3-NITC[4] |

| InChI Key | OEZXLKSZOAWNJU-UHFFFAOYSA-N[3][4] |

| SMILES | O=N(=O)c1cccc(N=C=S)c1[3] |

| PubChem CID | 77051 |

Physicochemical Properties

3-NITC is a solid at room temperature and is noted to be sensitive to moisture.[4][7] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Weight | 180.18 g/mol [3][4][5] |

| Melting Point | 57-60 °C[1][4][5][7] |

| Boiling Point | 277.5 °C (rough estimate)[4][7] |

| Density | 1.4360 g/cm³ (rough estimate)[4][7] |

| Water Solubility | 50.45 mg/L (at 25 °C)[4][7] |

| Storage Temperature | 2-8 °C[4][7] |

| Appearance | White to yellow powder[8] |

Synthesis and Reactivity

Synthesis

This compound can be synthesized from its corresponding primary amine, 3-nitroaniline.[1] A common laboratory method involves the reaction of the amine with carbon disulfide to form an intermediate dithiocarbamate salt, which is then treated with a desulfurylating agent to yield the isothiocyanate.[9][10]

Experimental Protocol: Synthesis from 3-Nitroaniline

This protocol is adapted from general procedures for isothiocyanate synthesis.[6][9]

-

Reaction Setup: In a flask, dissolve 3-nitroaniline (1.0 eq) and a base such as triethylenediamine (0.3 eq) or potassium carbonate (2.0 eq) in a suitable solvent like toluene or aqueous media.[6][9]

-

Dithiocarbamate Formation: Add carbon disulfide (CS₂, 1.2 eq) dropwise to the stirring mixture at room temperature. Continue stirring for several hours (e.g., 2-10 hours) until the amine is consumed, which can be monitored by HPLC or TLC.[6][9] This step forms the intermediate dithiocarbamate salt.

-

Desulfurylation: Cool the mixture to 0 °C. Slowly add a solution of a desulfurylation reagent, such as tosyl chloride or cyanuric chloride (TCT), dissolved in a suitable solvent (e.g., CH₂Cl₂).[9]

-

Work-up and Isolation: After the reaction is complete, the mixture is typically basified and the organic layer is separated. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield this compound.

Reactivity

The chemistry of 3-NITC is dominated by its two functional groups:

-

Isothiocyanate Group: The carbon atom in the -N=C=S group is electrophilic and is susceptible to attack by nucleophiles.[2] It reacts readily with primary amines to form stable N,N'-disubstituted thiourea derivatives. This reaction is fundamental to its use in bioconjugation and peptide chemistry.

-

Nitro Group: The aromatic nitro group is relatively stable but can be reduced to an amino group (-NH₂) under specific conditions, particularly in low-oxygen (hypoxic) environments by cellular reductases.[11] This bioreductive property is central to its application in designing hypoxia-activated prodrugs.[11][12]

Applications in Research and Development

Peptide Sequencing: The Edman Degradation

The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide from its N-terminus.[13][14] The process uses an isothiocyanate, classically phenyl isothiocyanate (PITC), to sequentially label and cleave the N-terminal amino acid. 3-NITC can function as an analogue in this process.

The method involves a three-step cycle:

-

Coupling: The peptide is treated with the isothiocyanate under mildly alkaline conditions to label the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[13][14]

-

Cleavage: The reaction conditions are switched to acidic, which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[13]

-

Conversion & Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC).[13][15] The cycle is then repeated on the shortened peptide.

Protein Labeling and Conjugation

The reactivity of the isothiocyanate group with primary amines (such as the N-terminus or the side chain of lysine residues) makes it an effective tool for protein labeling.[16][17] While 3-NITC itself is not a reporter molecule, it can be incorporated into more complex structures or used as a crosslinker. The general protocol for labeling proteins with isothiocyanates like FITC is directly applicable.

Experimental Protocol: General Protein Labeling

This protocol is adapted from standard procedures for labeling proteins with isothiocyanate reagents.[16][18][19]

-

Protein Preparation: Prepare the protein solution (typically 2-10 mg/mL) in an amine-free buffer with a pH of 8.5-9.0, such as 0.1 M sodium carbonate buffer.[18][20] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against the labeling buffer first.[17][18]

-

Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent (e.g., 3-NITC or a derivative) in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[18][20]

-

Labeling Reaction: Slowly add a calculated molar excess of the isothiocyanate solution to the stirring protein solution. The optimal ratio depends on the protein and must be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-8 hours at room temperature or 4°C, protected from light.[17][20]

-

Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or ammonium chloride, to a final concentration of ~50 mM.[20]

-

Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column, collecting the fractions containing the labeled protein.[17][18]

Role in Drug Development: Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[11] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds, like 3-NITC, are key components of hypoxia-activated prodrugs (HAPs).[11]

Under normal oxygen conditions (normoxia), the nitro group is stable, and the attached drug is inactive. In the hypoxic tumor environment, cellular reductase enzymes reduce the nitro group to a hydroxylamine or an amine.[11] This electronic transformation can trigger a fragmentation or rearrangement of the linker, releasing the active cytotoxic drug selectively at the tumor site. This approach aims to increase therapeutic efficacy while minimizing side effects on healthy, well-oxygenated tissues.[11]

Safety and Handling

This compound is classified as a corrosive and moisture-sensitive compound.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Vapors can be irritating to mucous membranes.[21] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C, to prevent degradation.[4]

Conclusion

This compound is a versatile chemical tool with significant utility for researchers in chemistry, biology, and medicine. Its well-defined reactivity allows for straightforward application in established techniques like Edman degradation and protein bioconjugation. Furthermore, its inherent bioreductive properties position it as a valuable component in the innovative field of targeted drug delivery, particularly for developing next-generation cancer therapies. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its full potential in scientific discovery and drug development.

References

- 1. This compound | 3529-82-6 [chemicalbook.com]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. This compound [stenutz.eu]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3529-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS#: 3529-82-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Edman degradation - Wikipedia [en.wikipedia.org]

- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 18. abcam.co.jp [abcam.co.jp]

- 19. assaygenie.com [assaygenie.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 3-Nitrophenyl Isothiocyanate from 3-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Nitrophenyl isothiocyanate, a key building block in organic synthesis, from its precursor, 3-nitroaniline. This document details the prevalent synthetic methodologies, presents quantitative data, and offers detailed experimental protocols.

Introduction

This compound (m-Nitrophenyl isothiocyanate) is an organic compound featuring both a nitro group and an isothiocyanate functional group attached to a benzene ring.[1][2] This arrangement makes it a valuable intermediate in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the isothiocyanate group (-N=C=S), which readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for its use in creating thiourea derivatives and various heterocyclic compounds.[1][2] The synthesis of this compound typically starts from 3-nitroaniline, a readily available commercial chemical.[3][4]

The conversion of a primary aromatic amine, such as 3-nitroaniline, into an isothiocyanate is a fundamental transformation in organic chemistry. Several methods have been established, with the most common approaches involving either the use of thiophosgene or, more frequently, carbon disulfide followed by a desulfurization step.[5][6] The choice of method often depends on factors such as scale, safety considerations (thiophosgene is highly toxic), and the electronic nature of the aniline substrate.[6][7] For electron-deficient anilines like 3-nitroaniline, certain methods may offer superior yields and fewer side products.[8][9]

Core Synthetic Pathways

The synthesis of this compound from 3-nitroaniline primarily follows two well-established pathways. Both routes begin with the nucleophilic attack of the amino group of 3-nitroaniline on a thiocarbonyl donor.

2.1. The Thiophosgene Method

This is a direct and often high-yielding method for converting primary amines to isothiocyanates. The reaction involves the treatment of the amine with thiophosgene (CSCl₂) in the presence of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl produced.[5][10]

-

Mechanism: The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates a molecule of HCl to yield the isothiocyanate.

While effective, this method is increasingly avoided in many laboratories due to the high toxicity, volatility, and expense of thiophosgene.[7]

2.2. The Carbon Disulfide Method

This is the most common and generally safer alternative to the thiophosgene method.[6] It is a two-step process that can often be performed in a single pot ("one-pot synthesis").[11]

-

Step 1: Dithiocarbamate Salt Formation: 3-nitroaniline is reacted with carbon disulfide (CS₂) in the presence of a base (such as triethylamine, ammonia, or potassium carbonate) to form an intermediate dithiocarbamate salt.[5][12]

-

Step 2: Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur moiety and form the isothiocyanate. A variety of reagents can be used for this step, including lead nitrate, ethyl chloroformate, tosyl chloride, or sodium persulfate.[5]

The overall reaction pathway for the carbon disulfide method is depicted below.

Caption: Reaction pathway from 3-nitroaniline to this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various reported synthetic protocols for the conversion of anilines to isothiocyanates, providing a comparative overview of reaction conditions and yields.

| Method | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Method 1 | Carbon Disulfide, Triethylenediamine | Triethylenediamine | Toluene | 20 | 10 | 64.7 | [13] |

| Method 2 | Thiophosgene | Sat. aq. NaHCO₃ | Dichloromethane | Room Temp. | 1 | - | [10] |

| Method 3 | Carbon Disulfide, Cyanuric Trichloride (TCT) | K₂CO₃ | Water / CH₂Cl₂ | 0 - RT | ~4 | - | [11][14] |

| Method 4 | Phenyl Chlorothionoformate | Solid NaOH | Dichloromethane | Room Temp. | ~0.5 | High (up to 92% for 4-nitroaniline) | [8][9] |

| Method 5 | Carbon Disulfide, Tosyl Chloride | Triethylamine | Acetonitrile | - | 0.5 | High (75-97%) | [5][12] |

| Note: Yields can be highly substrate-dependent. Data for 4-nitroaniline is included as a close analogue for electron-deficient anilines. |

Detailed Experimental Protocols

The following protocols are detailed methodologies adapted from the literature for the synthesis of this compound.

4.1. Protocol 1: Carbon Disulfide and Triethylenediamine Method

This protocol is adapted from a procedure specifically for the synthesis of this compound.[13]

-

Step 1: Dithiocarbamate Salt Formation

-

To a 50 mL round-bottom flask, add 3-nitroaniline (15.0 mmol, 2.07 g) and triethylenediamine (4.62 mmol, 0.52 g).

-

Add 10.0 mL of toluene to the flask and begin stirring at room temperature (20 °C).

-

Slowly add a solution of carbon disulfide (0.90 mL, 15.0 mmol).

-

Continue stirring the mixture at room temperature for 10 hours. During this time, a solid precipitate of the 3-nitrophenyl dithiocarbamate triethylenediammonium salt will form.

-

Filter the resulting solid and air dry it to yield a yellow powder. The reported yield for this intermediate step is approximately 64.7%.[13]

-

-

Step 2: Conversion to Isothiocyanate Note: The direct conversion from the isolated salt requires a subsequent desulfurization step, often with reagents like phosgene, ethyl chloroformate, or tosyl chloride, which is a common second step in these syntheses.[5][7]

4.2. Protocol 2: General Thiophosgene Method

This protocol is a general procedure for the synthesis of isothiocyanates using thiophosgene and can be applied to 3-nitroaniline.[10] Caution: Thiophosgene is highly toxic and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Charge a 100 mL round-bottom flask with 3-nitroaniline (5.0 mmol, 0.69 g).

-

Add 25 mL of dichloromethane (CH₂Cl₂) and 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Stir the biphasic mixture vigorously.

-

Slowly add thiophosgene (6.0 mmol, 0.46 mL) to the stirring mixture at room temperature.

-

Continue stirring for 1 hour.

-

Separate the two phases using a separatory funnel.

-

Extract the aqueous phase with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound via the carbon disulfide method.

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-nitroaniline is a well-documented transformation crucial for accessing a range of more complex molecules in drug discovery and materials science. While the thiophosgene method offers a direct route, the carbon disulfide method is generally preferred due to significantly lower toxicity and operational hazards. The choice of desulfurizing agent in the latter method can be optimized to achieve high yields, particularly for electron-deficient substrates like 3-nitroaniline. The protocols and data presented in this guide offer a solid foundation for researchers to successfully and safely perform this important synthesis.

References

- 1. This compound | 3529-82-6 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 3529-82-6 [m.chemicalbook.com]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 8. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. rsc.org [rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitrophenyl Isothiocyanate: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrophenyl isothiocyanate, a versatile reagent in organic synthesis and a valuable building block in the development of novel therapeutic agents. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of biologically active thiourea derivatives. The content is structured to serve as a practical resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound (3-NPI) is an aromatic organic compound featuring both a nitro group and an isothiocyanate functional group. The electrophilic nature of the isothiocyanate carbon makes it highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable thiourea linkages. This reactivity is the cornerstone of its utility in synthetic chemistry. The presence of the nitro group modifies the electronic properties of the phenyl ring, influencing its reactivity and providing a potential site for further chemical transformations. This guide will delve into the key technical aspects of 3-NPI, offering practical information for its use in a research setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3529-82-6 | [1][2] |

| Molecular Formula | C₇H₄N₂O₂S | [2] |

| Molecular Weight | 180.18 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 57-60 °C (lit.) | |

| Boiling Point | 277.5°C (rough estimate) | [2] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Water: 50.45mg/L (25 ºC) | [2] |

| Sensitivity | Moisture Sensitive | [1][2] |

Synthesis of this compound

This compound can be synthesized from 3-nitroaniline.[3][4] The following protocol is a representative method for the synthesis of aryl isothiocyanates and can be adapted for the preparation of 3-NPI.

Experimental Protocol: Synthesis from 3-Nitroaniline

This two-step, one-pot synthesis involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the isothiocyanate.[5]

Materials:

-

3-Nitroaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitroaniline (20 mmol) and potassium carbonate (40 mmol) in water.

-

To the stirring suspension, add carbon disulfide (24 mmol) dropwise at room temperature.

-

Stir the mixture vigorously for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting amine.

-

-

Desulfurization to Isothiocyanate:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Prepare a solution of cyanuric chloride (10 mmol) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the cold, stirring reaction mixture.

-

Continue stirring the biphasic mixture for an additional 30 minutes at 0°C.

-

Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Applications in Research and Drug Discovery

The primary application of this compound in a research context is as a versatile building block for the synthesis of more complex organic molecules, particularly those with potential biological activity.[3][4]

Synthesis of Thiourea Derivatives

The reaction of 3-NPI with primary or secondary amines is a straightforward and high-yielding method to produce N,N'-disubstituted thioureas.[5] These thiourea derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.

General Reaction Scheme:

Reaction of 3-NPI with an amine to form a thiourea derivative.

Role in the Synthesis of Bioactive Heterocycles

This compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it is a key reagent in the preparation of 2-[(3-nitrophenyl)amino]naphtho[2,1-b]furo-5H-[3,2-d][2]thiadiazolo[3,2-a]pyrimidin-5-one and 5-methyl-3-(3-nitrophenyl)-2-thiooxazolidin-4-one.[4] The nitro group in these structures is often incorporated with the prospect of it contributing to the biological activity of the final molecule, as nitroaromatic compounds are a feature of numerous approved drugs.[6]

Experimental Workflow: Synthesis and Biological Evaluation

While this compound itself is not typically a direct modulator of signaling pathways, it is an integral part of the workflow for the discovery of new bioactive compounds. The following diagram illustrates a typical experimental workflow, from the synthesis of a thiourea derivative using 3-NPI to its initial biological evaluation.

Workflow for the synthesis and evaluation of bioactive thioureas.

Conclusion

This compound is a readily accessible and highly useful reagent for researchers in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in the formation of thioureas, provides a reliable method for the construction of diverse molecular libraries for biological screening. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in the pursuit of novel scientific discoveries and the development of new therapeutic agents.

References

- 1. parchem.com [parchem.com]

- 2. 3529-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 3529-82-6 [chemicalbook.com]

- 4. alkalisci.com [alkalisci.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrophenyl Isothiocyanate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Nitrophenyl isothiocyanate (3-NPI). Understanding these core physicochemical properties is critical for the effective use of this reagent in research, particularly in the fields of chemical biology and drug discovery, where it serves as a valuable building block for the synthesis of various bioactive molecules. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house assessment, and discusses the key factors influencing the compound's stability.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| Melting Point | 57-60 °C (lit.) | [1] |

| Appearance | Crystalline solid | |

| Storage Temperature | 2-8°C | |

| Primary Sensitivity | Moisture Sensitive |

Solubility Profile

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 50.45 mg/L |

A detailed investigation into the solubility of this compound in commonly used organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Ethanol, and Methanol is recommended for specific applications.

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

The solubility is calculated from the concentration of the saturated solution.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

This compound is known to be sensitive to moisture. Isothiocyanates, as a chemical class, can also be susceptible to degradation under various conditions, including exposure to high temperatures, certain pH environments, and light.

Key Factors Influencing Stability:

-

Moisture/Hydrolysis: The isothiocyanate functional group is susceptible to hydrolysis, which can lead to the formation of the corresponding amine (3-nitroaniline) and other degradation products. This reaction is often accelerated in the presence of moisture and at non-neutral pH.

-

Temperature: Elevated temperatures can promote the degradation of isothiocyanates. Thermal decomposition may lead to the formation of various byproducts.[2] For other isothiocyanates, thermal degradation in aqueous solutions has been shown to produce corresponding amines and N,N'-disubstituted thioureas.[3]

-

pH: The stability of the isothiocyanate group can be pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis and other degradation reactions. Studies on other isothiocyanates have shown that their stability in aqueous media is influenced by the pH of the buffer.[4]

-

Light: While specific photostability data for this compound is not available, aromatic nitro compounds can be light-sensitive. It is, therefore, advisable to protect the compound from prolonged exposure to light.

Experimental Protocol: Assessment of Aqueous Stability

This protocol outlines a method to assess the stability of this compound in aqueous buffered solutions over time.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable organic solvent for stock solution preparation

-

Thermostatic incubator

-

HPLC system with a UV-Vis detector

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable, dry organic solvent (e.g., acetonitrile).

-

-

Incubation:

-

Add a small aliquot of the stock solution to each of the aqueous buffers to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

-

Incubate the solutions in sealed vials at a constant temperature (e.g., 25°C or 37°C) in the dark.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer solution.

-

Immediately quench any further degradation by adding an equal volume of cold acetonitrile or another suitable solvent.

-

Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH condition.

-

Determine the degradation rate and half-life of the compound under each condition.

-

Logical Flow for Stability Assessment

References

An In-depth Technical Guide to the Mechanism of Action of 3-Nitrophenyl Isothiocyanate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenyl isothiocyanate (3-NPI) is a versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of thiourea derivatives. Its reactivity is governed by the electrophilic nature of the isothiocyanate functional group, which is significantly enhanced by the presence of the electron-withdrawing nitro substituent on the phenyl ring. This guide delves into the core mechanism of action of 3-NPI in organic reactions, with a focus on its reactions with nucleophiles. It provides a comprehensive overview of its reactivity, supported by available quantitative data, detailed experimental protocols for the synthesis of thioureas, and visualizations of the reaction mechanism and experimental workflow. This document serves as a technical resource for researchers and professionals employing 3-NPI in their synthetic endeavors.

Core Mechanism of Action: Nucleophilic Addition

The principal mechanism of action of this compound in organic reactions is the nucleophilic addition to the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the nitrogen and sulfur atoms, as well as the nitro group on the aromatic ring.

The reaction is initiated by the attack of a nucleophile, most commonly a primary or secondary amine, on the electrophilic carbon of the isothiocyanate. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes proton transfer to yield a stable thiourea derivative. The reaction is typically carried out under mild conditions and is known for its high efficiency and broad substrate scope.[1]

The presence of the nitro group in the meta position of the phenyl ring plays a crucial role in modulating the reactivity of the isothiocyanate. As an electron-withdrawing group, it increases the electrophilicity of the isothiocyanate carbon, making 3-NPI more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate.[2]

Quantitative Data on Reactivity

For a comparative perspective, the table below presents kinetic data for the reaction of the isomeric p-nitrophenyl isothiocyanate with a primary amine, which demonstrates the activating effect of the nitro group.

| Isothiocyanate | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 1.23 x 10⁻² | [2] |

| Phenyl isothiocyanate | Diglycine | Water (pH 8.5) | 4.17 x 10⁻² | [2] |

Note: The data for p-nitrophenyl isothiocyanate is provided as a proxy to illustrate the electronic effect of the nitro group. The reactivity of the meta-isomer (3-NPI) is expected to be of a similar order of magnitude.

Experimental Protocols

The following section provides a detailed methodology for a key experiment involving this compound: the synthesis of an N,N'-disubstituted thiourea.

Synthesis of N-(4-chlorophenyl)-N'-(3-nitrophenyl)thiourea

Materials:

-

This compound (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

To this solution, add 4-chloroaniline (1.0 eq) portion-wise with continuous stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-(4-chlorophenyl)-N'-(3-nitrophenyl)thiourea.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Melting Point Determination: To assess purity.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S, NO₂).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

Signaling Pathways and Biological Applications

While this compound itself is primarily a synthetic reagent, the broader class of isothiocyanates has been shown to exhibit a range of biological activities and can modulate various cellular signaling pathways. For instance, some isothiocyanates are known to be potent activators of the Nrf2-Keap1 pathway, which plays a critical role in the cellular antioxidant response.[3] This activation is often initiated by the covalent modification of cysteine residues on the Keap1 protein by the electrophilic isothiocyanate group.

However, there is currently no specific evidence in the scientific literature to suggest that this compound directly participates in or modulates specific signaling pathways in a biological context. Its utility in drug development is primarily as a building block for the synthesis of novel thiourea-containing compounds, which may then be screened for biological activity.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its mechanism of action is centered around the nucleophilic addition to the electrophilic isothiocyanate carbon, a reaction that is enhanced by the electron-withdrawing nitro group. This reactivity allows for the efficient synthesis of a diverse range of N,N'-disubstituted thioureas under mild conditions. While specific quantitative kinetic data for 3-NPI remains an area for further investigation, its reactivity can be qualitatively understood and predicted based on established principles of physical organic chemistry. The experimental protocols provided in this guide offer a practical framework for the utilization of 3-NPI in the synthesis of thiourea derivatives for applications in medicinal chemistry and materials science. Further research into the biological activities of thioureas derived from 3-NPI may reveal novel therapeutic agents and expand the utility of this versatile reagent.

References

Spectroscopic Profile of 3-Nitrophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrophenyl isothiocyanate (C₇H₄N₂O₂S), a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Due to the limited availability of a complete, publicly accessible dataset, this document combines reported data with expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.10 | t | ~2.0 | H-2 |

| ~7.95 | ddd | ~8.0, 2.0, 1.0 | H-4 |

| ~7.60 | t | ~8.0 | H-5 |

| ~7.50 | ddd | ~8.0, 2.0, 1.0 | H-6 |

Note: Predicted values are based on spectral data of structurally similar compounds such as 3-nitroaniline and other substituted phenyl isothiocyanates. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NO₂ |

| ~140 | C-NCS |

| ~135 | C-NCS (Isothiocyanate Carbon) |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

Note: The isothiocyanate carbon signal is often broad and may be difficult to observe due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2200-2000 | Strong, Sharp | Asymmetric N=C=S stretch |

| 1530-1515 | Strong | Asymmetric NO₂ stretch |

| 1355-1345 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C bending |

| ~800-700 | Strong | C-H out-of-plane bending (m-substitution) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 180 | [M]⁺ | Molecular Ion |

| 150 | [M - NO]⁺ | Loss of nitric oxide |

| 134 | [M - NO₂]⁺ | Loss of nitro group |

| 122 | [M - NCS]⁺ | Loss of isothiocyanate group |

| 108 | [C₆H₄N]⁺ | |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference it to the TMS signal (0.00 ppm) or the residual solvent peak.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the FID, phase the spectrum, and reference it to the TMS signal (0.00 ppm) or the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition (Electron Ionization - EI):

-

Inject the sample solution into the GC-MS system. The GC will separate the compound from the solvent and any impurities.

-

The compound will then enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and derived information.

The Versatility of 3-Nitrophenyl Isothiocyanate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenyl isothiocyanate (3-NPI) is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group and a nitro (-NO2) moiety. This unique combination of functional groups makes it a valuable and versatile building block in medicinal chemistry for the synthesis of a wide array of heterocyclic and thiourea-based compounds with significant therapeutic potential. The electrophilic nature of the isothiocyanate group allows for facile reactions with nucleophiles, particularly primary and secondary amines, to form thiourea derivatives. The presence of the nitro group can also influence the biological activity of the resulting molecules, often enhancing their efficacy. This technical guide provides an in-depth overview of the applications of 3-NPI in medicinal chemistry, focusing on the synthesis of bioactive derivatives, their quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 3-NPI is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂S | [1][2] |

| Molecular Weight | 180.18 g/mol | [1][2] |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | 57-60 °C | [1][2] |

| Boiling Point | ~277.5 °C (rough estimate) | [2] |

| Solubility | 50.45 mg/L in water at 25 °C | [4] |

| CAS Number | 3529-82-6 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Safety and Handling: this compound is classified as corrosive and toxic. It can cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or inhaled[3][5]. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area[3][5].

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of two major classes of bioactive compounds: thiourea derivatives and heterocyclic compounds.

Thiourea Derivatives

The reaction of 3-NPI with various primary and secondary amines is a straightforward and efficient method to generate a library of N,N'-disubstituted thiourea derivatives. These compounds have demonstrated a broad spectrum of biological activities, most notably anticancer and antimicrobial effects. The presence of the 3-nitrophenyl group is often associated with enhanced cytotoxic activity[6].

Anticancer Activity: Thiourea derivatives incorporating the 3-nitrophenyl moiety have shown significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest[7][8].

Table 1: Anticancer Activity of Selected Thiourea Derivatives of this compound

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines (unspecified) | 2.2 - 5.5 | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [9] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (chronic myelogenous leukemia) | 6.3 | [9] |

Heterocyclic Compounds

3-NPI is also a valuable precursor for the synthesis of more complex heterocyclic structures, such as tetrahydroisoquinolines and thiadiazoles. These scaffolds are present in many biologically active natural products and synthetic drugs.

Anticancer and Antimicrobial Activities: Tetrahydroisoquinoline and thiadiazole derivatives synthesized using 3-NPI have exhibited promising anticancer and antimicrobial activities.

Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives Synthesized from 3-Nitrophenyl Precursors

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference(s) |

| Compound 3 (a tetrahydroisoquinoline derivative) | HEPG2 (liver cancer) | 31 | [10] |

| Compound 7 (a tetrahydroisoquinoline derivative) | HEPG2 (liver cancer) | 38 | [10] |

| Compound 9c (a tetrahydroisoquinoline derivative) | HCT116 (colon cancer) | 49 | [10] |

Table 3: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Thiadiazole Derivative 7a | Staphylococcus aureus | 0.95 ± 0.22 | [11] |

| Thiadiazole Derivative 7a | Aspergillus flavus | 1.25 ± 0.50 | [11] |

| Thiadiazole Derivative 7b | Staphylococcus aureus | 1.05 ± 0.33 | [11] |

| Thiadiazole Derivative 7b | Aspergillus flavus | 1.55 ± 0.70 | [11] |

| Thiadiazole Derivative 8 | Staphylococcus aureus | 1.25 ± 0.50 | [11] |

| Thiadiazole Derivative 8 | Aspergillus flavus | 1.85 ± 0.80 | [11] |

Experimental Protocols

Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol describes the general synthesis of N,N'-disubstituted thioureas from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline derivative)

-

Ethanol or Acetone (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Add the substituted primary amine (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum.

-

Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, ¹³C NMR, and elemental analysis[12][13][14].

Synthesis of Tetrahydroisoquinoline Derivatives

This protocol outlines a multi-step synthesis of tetrahydroisoquinoline derivatives starting from precursors that can be derived from 3-nitrophenyl containing compounds.

Step 1: Synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione

-

Reflux a mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone and cyanothioacetamide in ethanol with a catalytic amount of piperidine[8][15].

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to obtain the crude product, which can be purified by recrystallization.

Step 2: S-Alkylation and Cyclization

-

React the product from Step 1 with an N-aryl-2-chloroacetamide in refluxing ethanol in the presence of sodium acetate to yield the corresponding S-alkylated intermediate[8][15].

-

Induce intramolecular Thorpe-Ziegler cyclization by heating the intermediate in ethanol with a catalytic amount of sodium carbonate to form the final tetrahydrothieno[2,3-c]isoquinoline derivative[8][15][16].

-

Purify the final product by recrystallization and characterize using spectroscopic methods.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HEPG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[17].

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin)[17].

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C[17].

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader[17][18].

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Synthesized compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in the wells of a 96-well plate[19][20].

-

Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration (e.g., 5 x 10⁵ CFU/mL)[19].

-

Add the inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[19][20].

Mechanisms of Action and Signaling Pathways

The therapeutic effects of 3-NPI derivatives, particularly their anticancer activity, are attributed to their ability to modulate key cellular processes.

Induction of Apoptosis

Many thiourea derivatives containing a nitrophenyl group have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are the executioner enzymes of apoptosis[21]. Some derivatives have been observed to cause an increase in the population of cells in the late apoptotic stage[6][11].

Cell Cycle Arrest

In addition to inducing apoptosis, certain 3-NPI derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that some nitrophenyl-containing compounds can arrest the cell cycle at the G2/M phase or the S phase[1][2][7]. This disruption of the normal cell cycle progression is a key mechanism for inhibiting tumor growth.

Visualizations

Experimental Workflow for Drug Discovery using 3-NPI

Caption: A logical workflow for the utilization of 3-NPI in drug discovery.

Proposed Intrinsic Apoptotic Pathway for 3-NPI Derivatives

Caption: A simplified diagram of the intrinsic apoptotic pathway induced by 3-NPI derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its ability to readily form a diverse range of thiourea and heterocyclic derivatives has led to the discovery of numerous compounds with potent anticancer and antimicrobial activities. The straightforward synthesis, coupled with the significant biological activities of its derivatives, underscores the importance of 3-NPI as a key building block in the development of novel therapeutic agents. Further exploration into the structure-activity relationships and specific molecular targets of 3-NPI derivatives will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 17. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Versatility of 3-Nitrophenyl Isothiocyanate: A Building Block for Diverse Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of synthetic organic chemistry and medicinal chemistry, the strategic selection of building blocks is paramount for the efficient construction of novel molecular architectures with desired biological activities. 3-Nitrophenyl isothiocyanate, a readily available aromatic isothiocyanate, has emerged as a versatile and valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its electrophilic isothiocyanate moiety, coupled with the synthetically malleable nitro group, provides a unique platform for constructing diverse five- and six-membered heterocycles, including thiadiazoles, quinazolines, and 1,2,4-triazoles. These heterocyclic cores are prevalent in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound in heterocyclic synthesis, presenting key experimental protocols, quantitative data, and logical workflows to aid researchers in the design and execution of novel synthetic strategies.

Synthesis of Thiourea Derivatives: The Gateway to Heterocycles

The initial and most fundamental reaction of this compound is its facile conversion to N,N'-disubstituted thiourea derivatives upon reaction with primary amines. These thioureas are not merely stable end-products but serve as crucial intermediates for subsequent cyclization reactions to form various heterocyclic systems.

General Experimental Protocol for the Synthesis of 1-Nicotinoyl-3-(3-nitrophenyl)thiourea:

A simple and convenient method for the preparation of 1-nicotinoyl-3-(m-nitrophenyl)-thioureas involves the reaction of a heterocyclic isothiocyanate with 3-nitroaniline in a dimethylformamide medium, resulting in high yields[1].

-

To a solution of nicotinoyl isothiocyanate in dimethylformamide, an equimolar amount of 3-nitroaniline is added.

-

The reaction mixture is stirred at 40-45 °C for 30 minutes.

-

The temperature is then raised to 80 °C, and stirring is continued for 4 hours.

-

After completion, the mixture is cooled to room temperature and poured into water.

-

The resulting precipitate is filtered, washed with water and a 10% hydrochloric acid solution, and dried.

-

The crude product is recrystallized from benzene to afford the pure 1-nicotinoyl-3-(3-nitrophenyl)thiourea.

| Product | Yield | Melting Point (°C) |

| 1-Nicotinoyl-3-(m-nitrophenyl)thiourea | 94.01% | 105-107 |

Table 1: Synthesis of a 3-Nitrophenyl-substituted Thiourea Derivative.[1]

Construction of Five-Membered Heterocycles

1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a prominent class of five-membered heterocycles known for their diverse biological activities, including anticancer and antimicrobial properties[2][3]. A common synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of 1,4-disubstituted thiosemicarbazides, which can be readily prepared from this compound and a suitable hydrazide.

General Experimental Protocol for the Synthesis of 1,3,4-Thiadiazoles:

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through a two-step process starting from an appropriate hydrazide and this compound[4].

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides

-

N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide (0.005 mol) is dissolved in dried methanol (10 mL).

-

A solution of the corresponding isothiocyanate (in this case, this compound, 0.005 mol) in dried methanol (10 mL) is added.

-

The reaction mixture is heated under reflux at 70-80°C for three hours.

-

After cooling, the solvent is evaporated under reduced pressure, and the solid is dried under vacuum.

-

The crude product is purified by crystallization from ethanol.

Step 2: Intramolecular Cyclization to 1,3,4-Thiadiazoles

-

The synthesized 1,4-disubstituted thiosemicarbazide is treated with concentrated sulfuric acid.

-

The reaction mixture is stirred until the precipitate dissolves and then left for 2 hours to cool at room temperature.

-

Finely crushed ice is added to the reaction flask with intensive mixing to precipitate the solid product.

-

After the complete dissolution of the ice, the solid is collected.

| Reactants | Product | Yield (Thiadiazole) |

| 3-Methoxybenzhydrazide + this compound | 2-(3-Nitrophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 18-70% |

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives.[5]

1,2,4-Triazoles

1,2,4-Triazole derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological applications[6]. Their synthesis can also be initiated from 1,4-disubstituted thiosemicarbazides derived from this compound, but the cyclization is typically performed under basic conditions.

General Experimental Protocol for the Synthesis of 1,2,4-Triazoles:

The synthesis of 1,2,4-triazoles can be achieved by the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium[4].

-

To the corresponding 1,4-disubstituted thiosemicarbazide (0.0014 mol), a 2N NaOH solution (10 mL) is added.

-

The reaction mixture is heated under reflux at 80-90 °C for four hours.

-

A 1N HCl solution is then added until the pH reaches 4.5, at which point a solid product precipitates.

-

The crude product is separated, dried under vacuum at 55-60°C, and then recrystallized from ethanol.

Construction of Six-Membered Heterocycles

Quinazolinones

Quinazolinone and its derivatives are a significant class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[7][8][9]. The synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones can be readily achieved through the condensation of anthranilic acid with this compound.

General Experimental Protocol for the Synthesis of 2-Mercapto-3-(3-nitrophenyl)quinazolin-4(3H)-one:

The synthesis of quinazolinone derivatives can be initiated by the reaction of anthranilic acid with an isothiocyanate[7][8].

-

In a flask, add absolute ethanol (40 mL), anthranilic acid (20 mmol, 2.74 g), this compound (20 mmol), and triethylamine (30 mmol).

-

The mixture is gently refluxed under a condenser in a water bath for 3 hours.

-

The resulting precipitate is filtered and dried under vacuum.

-

The impure solid is recrystallized from ethanol to yield the pure product.

| Reactants | Product | Yield |

| Anthranilic acid + this compound | 2-Mercapto-3-(3-nitrophenyl)quinazolin-4(3H)-one | Good |

Table 3: Synthesis of a Quinazolinone Derivative.

Biological Activities of Heterocycles Derived from this compound

A significant driving force for the synthesis of novel heterocyclic compounds is the pursuit of new therapeutic agents. Derivatives of 1,3,4-thiadiazole and quinazolinone synthesized using this compound have demonstrated promising anticancer and antimicrobial activities.

Anticancer Activity

Several studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines[3][5][10][11]. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells[3]. For instance, certain 1,3,4-thiadiazole derivatives have shown potent activity against breast cancer cell lines (MCF-7) and colon cancer cell lines (LoVo)[11].

| Compound Type | Cell Line | IC50 (µM) |

| 1,3,4-Thiadiazole Derivative (2g) | LoVo | 2.44 |

| 1,3,4-Thiadiazole Derivative (2g) | MCF-7 | 23.29 |

| 3-Substituted phenyl quinazolinone | MCF-7 | 12.84 ± 0.84 |

| 3-Substituted phenyl quinazolinone | SW480 | 10.90 ± 0.84 |

Table 4: In Vitro Anticancer Activity of Selected Heterocycles.[8][11]

Antimicrobial Activity

Heterocyclic compounds derived from this compound have also been investigated for their antimicrobial properties. Substituted quinazolines, for example, have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[12]. Similarly, various thiourea derivatives and their metal complexes have demonstrated antibacterial and anti-yeast activity[13].

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of a rich diversity of heterocyclic compounds. Its reactivity allows for the straightforward construction of key intermediates like thioureas, which can be readily cyclized to form biologically relevant scaffolds such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and quinazolinones. The presence of the nitro group offers further opportunities for synthetic transformations, enhancing the molecular diversity of the resulting compounds. The demonstrated anticancer and antimicrobial activities of these heterocycles underscore the importance of this compound in medicinal chemistry and drug discovery programs. The experimental protocols and data presented in this guide aim to facilitate further exploration and exploitation of this versatile building block in the quest for novel therapeutic agents.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. longdom.org [longdom.org]

- 3. bepls.com [bepls.com]

- 4. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Nitrophenyl Isothiocyanate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenyl isothiocyanate, a nitro-substituted aromatic isothiocyanate, has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents and chemical probes. Its unique reactivity, stemming from the electrophilic isothiocyanate group and the electron-withdrawing nitro functionality, makes it a versatile reagent for the construction of a diverse array of heterocyclic compounds and thiourea derivatives. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers in the fields of medicinal chemistry and drug development.